molecular formula C12H14N4O B1482630 (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2097970-55-1

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482630
CAS No.: 2097970-55-1
M. Wt: 230.27 g/mol
InChI Key: PRXOZYIESBKGLC-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a complex organic compound featuring a cyclopropylmethyl group, a pyrazinyl group, and a pyrazolyl group

Mechanism of Action

Target of Action

Compounds with similar structures have been used in drug discovery programs , suggesting that they may interact with biological targets

Mode of Action

The mode of action of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is currently unknown. Similar compounds have been shown to undergo methylation at the non-coordinated nitrogen of the pyrazine ring . This process could potentially alter the compound’s interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s methylation . Additionally, the compound’s synthesis suggests it may be stable under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of industrial products.

Comparison with Similar Compounds

Similar Compounds

  • (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethanol
  • (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)amine
  • (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ketone

Uniqueness

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems and chemical environments in ways that similar compounds may not, making it a valuable compound for research and industrial applications.

Biological Activity

Overview

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropylmethyl group, a pyrazinyl group, and a pyrazolyl group, which contribute to its unique properties and mechanisms of action.

The precise mechanism of action for this compound remains largely unknown. However, similar compounds have been observed to undergo methylation at the non-coordinated nitrogen of the pyrazine ring, indicating potential pathways for biological interactions. Environmental factors such as pH can influence the compound's stability and efficacy, suggesting that these conditions should be carefully controlled during experimental applications.

Biological Activity

Research indicates that compounds with similar structures exhibit a wide range of biological activities:

  • Antiproliferative Effects : In studies involving cancer cell lines such as K562 and MCF-7, derivatives of pyrazole have shown significant antiproliferative activity. For instance, certain compounds demonstrated low micromolar GI50 values, indicating their potential as therapeutic agents against cancer .
  • Anti-inflammatory Properties : Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations significantly lower than standard anti-inflammatory drugs .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Anticancer Activity : A series of novel pyrazole compounds were synthesized and evaluated for their ability to induce apoptosis in cancer cells. The most potent compounds activated caspase 9 and induced poly(ADP-ribose) polymerase (PARP) cleavage, which are key markers of programmed cell death. These findings suggest that this compound could share similar effects due to its structural analogies .
  • Enzyme Interaction Studies : In biochemical assays, pyrazole-based compounds have been used to study interactions with various enzymes and receptors. Their ability to modulate enzyme activity highlights their potential as leads in drug discovery .

Research Findings

The following table summarizes key findings from various studies on related pyrazole compounds:

CompoundTargetActivityReference
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolCancer CellsInduces apoptosis via PARP cleavage
1-Acetyl-3-(3,4-dimethoxypheny)-5-(arylureido) derivativesInflammationUp to 85% TNF-α inhibition
Various Pyrazole DerivativesEnzyme InteractionsModulation of enzyme activity

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXOZYIESBKGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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